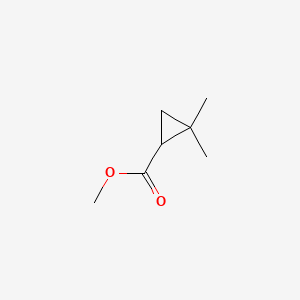

Methyl 2,2-dimethylcyclopropane-1-carboxylate

Description

Methyl 2,2-dimethylcyclopropane-1-carboxylate (CAS 932-58-1) is a cyclopropane derivative characterized by a strained three-membered ring system with two methyl groups at the 2-position and a methoxycarbonyl group at the 1-position. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 142.15 g/mol (calculated). This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science due to the unique reactivity of the cyclopropane ring .

Key structural features include:

- A cyclopropane ring with steric hindrance from the 2,2-dimethyl substituents.

- An ester functional group, enhancing solubility in organic solvents.

Properties

IUPAC Name |

methyl 2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)4-5(7)6(8)9-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTQPFAIVFBZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632003 | |

| Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-58-1 | |

| Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For instance, the reaction of 2,2-dimethylpropanoic acid with diazomethane can yield the desired cyclopropane derivative. The reaction typically requires a catalyst such as rhodium or copper complexes and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The process may include steps such as esterification, cyclopropanation, and purification through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H12O2

- Molecular Weight : 128.17 g/mol

- IUPAC Name : Methyl 2,2-dimethylcyclopropane-1-carboxylate

- SMILES Notation : CC1(CC1C(=O)OC)C

Synthesis Techniques

MDMC can be synthesized through various chemical reactions. The most common methods include:

- Cyclopropanation Reactions : Cyclopropanation of alkenes using diazo compounds or carbenes can yield MDMC.

- Esterification Processes : The reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with methanol in the presence of an acid catalyst leads to the formation of MDMC.

Organic Synthesis

MDMC serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Nucleophilic substitutions

- Grignard reactions

- Alkylation processes

These reactions facilitate the development of pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its unique structural features, which may enhance bioactivity. Some specific applications include:

- Intermediate for Drug Synthesis : MDMC can act as a precursor for synthesizing biologically active compounds, particularly in the development of insecticides and herbicides.

- Therapeutic Agents : Research indicates that derivatives of MDMC may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

Material Science

In material science, MDMC can be used to develop new polymers and coatings. Its unique cyclopropane structure imparts certain mechanical properties that are desirable in materials engineering.

Case Study 1: Synthesis of Insecticides

A notable study involved the synthesis of pyrethroid insecticides using MDMC derivatives as intermediates. The research demonstrated that these compounds exhibited significant insecticidal activity against various pests while maintaining low toxicity to non-target organisms .

Case Study 2: Drug Development

Another study explored the use of MDMC in synthesizing novel anti-cancer agents. The findings suggested that modifications to the MDMC structure could lead to compounds with enhanced efficacy against specific cancer cell lines .

Biological Activity

Methyl 2,2-dimethylcyclopropane-1-carboxylate is a compound that has garnered attention for its potential biological activity, particularly in the fields of agriculture and pharmacology. This article explores its biological properties, including synthesis methods, insecticidal activities, and potential applications.

Chemical Structure and Synthesis

This compound is an ester derived from 2,2-dimethylcyclopropane-1-carboxylic acid. The compound's structure can be represented as follows:

The synthesis of this compound typically involves the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with methanol in the presence of an acid catalyst. Various synthetic routes have been explored to enhance yield and purity, including the use of different solvents and reaction conditions .

Insecticidal Properties

This compound has been investigated for its insecticidal properties. Research has shown that derivatives of this compound exhibit significant activity against various insect pests. For instance, studies have reported that compounds synthesized from methyl (1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate demonstrated high insecticidal efficacy against species such as Sitophilus zeamais (maize weevil) and other common agricultural pests .

Table 1: Insecticidal Activity of Derivatives

| Compound | Target Insect | Mortality Rate (%) |

|---|---|---|

| Methyl (1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate | Sitophilus zeamais | 90 |

| Methyl (Z)-3-(4-chlorophenyl)vinyl-2,2-dimethylcyclopropane-1-carboxylate | Various | 100 |

The mechanism by which this compound exerts its insecticidal effects is primarily through neurotoxic pathways. It is believed to disrupt normal nerve function by inhibiting sodium channels in insect neurons, leading to paralysis and death . This action is similar to that of pyrethroid insecticides, which are known for their potency against a wide range of pests.

Agricultural Applications

In agricultural settings, the application of this compound and its derivatives has shown promise in pest management strategies. For example, field trials conducted on maize crops revealed that treatments with this compound significantly reduced pest populations while maintaining safety for beneficial insects .

Toxicological Studies

Toxicological assessments have indicated that while this compound exhibits high insecticidal activity, it also shows a favorable safety profile for mammals. Studies suggest that the compound does not exhibit acute toxicity at levels effective for pest control . However, ongoing research is necessary to fully understand its long-term effects on non-target organisms.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical differences between methyl 2,2-dimethylcyclopropane-1-carboxylate and analogous compounds:

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The methyl groups in this compound are electron-donating, stabilizing the cyclopropane ring through hyperconjugation. In contrast, dichloro substituents (e.g., in CAS 1447-13-8) introduce electron-withdrawing effects, increasing polarity and reactivity toward nucleophilic attack .

- Pyrethroids like permethrin (CAS 52645-53-1) feature bulky aromatic substituents, enhancing lipid solubility and insecticidal activity by interacting with neuronal sodium channels .

Q & A

Q. What are the recommended methods for synthesizing Methyl 2,2-dimethylcyclopropane-1-carboxylate, and how can reaction efficiency be optimized?

Synthesis typically involves cyclopropanation reactions, such as the use of carbene insertion or transition metal-catalyzed methods. For example, cyclopropane rings can be formed via the reaction of α,β-unsaturated esters with diazomethane derivatives. Optimization strategies include:

Q. How can the cyclopropane ring structure and ester functionality be confirmed experimentally?

Key analytical techniques include:

- NMR spectroscopy : Cyclopropane protons exhibit distinct coupling constants (J ≈ 5–10 Hz). The ester carbonyl (C=O) appears at ~165–175 ppm in NMR .

- X-ray crystallography : Resolve crystal structures using programs like SHELX for precise bond-length and angle measurements .

- IR spectroscopy : Confirm ester C=O stretches at ~1720 cm and cyclopropane ring vibrations at ~1000–1100 cm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential respiratory and dermal irritation .

- Waste disposal : Segregate organic waste and collaborate with certified disposal agencies to avoid environmental contamination .

- Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water flushing .

Advanced Research Challenges

Q. How can computational methods predict the reactivity and stability of this compound in synthetic pathways?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and transition states to predict ring-opening tendencies under thermal or catalytic conditions .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents for stability) .

- QSPR models : Corrogate substituent effects (e.g., methyl groups) on lipophilicity (LogP) and bioactivity .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points or solubility) of this compound?

Discrepancies often arise from purity issues or polymorphic forms. Mitigation approaches include:

Q. How does stereochemical control during synthesis impact the compound’s application in pesticide intermediates?

this compound is a precursor to pyrethroids (e.g., permethrin, bifenthrin). Key considerations:

- Chiral catalysts : Use Ru or Rh complexes to enforce (1R,3R) configurations critical for insecticidal activity .

- Diastereomer separation : Employ chiral HPLC or crystallization to isolate bioactive isomers .

- Structure-activity relationships (SAR) : Bulkier substituents (e.g., dichlorovinyl groups) enhance binding to sodium channels in pests .

Q. What experimental designs address challenges in scaling up cyclopropane carboxylate synthesis while minimizing ring degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.